(+)-Isopulegol
Overview
Description
(+)-Isopulegol is a naturally occurring monoterpene alcohol that is found in various essential oils, particularly in the oils of eucalyptus, lemongrass, and peppermint. It is known for its pleasant minty aroma and is widely used in the fragrance and flavor industries. The compound has a chiral center, making it optically active, and the (+)-isomer is the naturally occurring form.
Preparation Methods
Synthetic Routes and Reaction Conditions
(+)-Isopulegol can be synthesized through several methods. One common synthetic route involves the cyclization of citronellal, a process that can be catalyzed by various acids or metal catalysts. The reaction typically requires controlled temperatures and specific reaction times to achieve high yields and selectivity for the desired isomer.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biocatalysts to enhance the efficiency and selectivity of the cyclization process. Enzymatic methods using specific strains of microorganisms have been developed to produce this compound in large quantities with high purity.
Chemical Reactions Analysis
Types of Reactions
(+)-Isopulegol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to produce menthol, a compound widely used in pharmaceuticals and personal care products.
Reduction: Reduction reactions can convert this compound into other alcohols or hydrocarbons.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts is often employed.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
Menthol: A major product of the oxidation of this compound.
Various Alcohols and Hydrocarbons: Products of reduction reactions.
Halogenated Compounds: Products of substitution reactions.
Scientific Research Applications
(+)-Isopulegol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various complex organic molecules.
Biology: Studies have shown that this compound exhibits antimicrobial and antioxidant properties, making it a subject of interest in biological research.
Medicine: Research has indicated potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (+)-Isopulegol involves its interaction with various molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, its anti-inflammatory properties are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.
Comparison with Similar Compounds
(+)-Isopulegol is structurally similar to other monoterpenes such as menthol, pulegone, and limonene. it is unique in its specific stereochemistry and the resulting biological activities. Unlike menthol, which is widely used for its cooling sensation, this compound is more commonly used for its fragrance and flavor properties. Pulegone, on the other hand, is known for its toxicity, which limits its use compared to this compound.
List of Similar Compounds
- Menthol
- Pulegone
- Limonene
- Citronellal
Properties
IUPAC Name |
(1S,2R,5S)-5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-11H,1,4-6H2,2-3H3/t8-,9+,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTMANIQRDEHIO-AEJSXWLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@H](C1)O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40146799 | |
Record name | (+)-Isopulegol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40146799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104870-56-6 | |
Record name | Isopulegol, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104870566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Isopulegol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40146799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S,2R,5S)-2-Isopropenyl-5-methylcyclohexanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPULEGOL, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1786K4KJ2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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